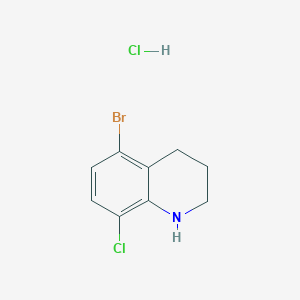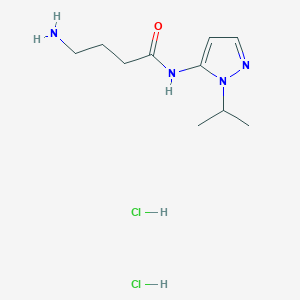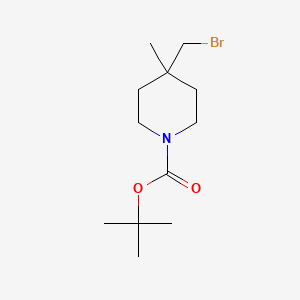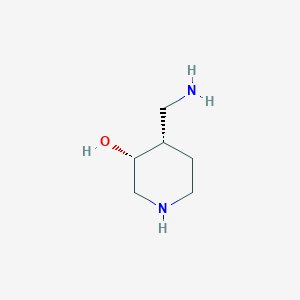
5-溴-8-氯-1,2,3,4-四氢喹啉盐酸盐
描述
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound with the CAS Number: 1803607-64-8 . It has a molecular weight of 282.99 and its IUPAC name is 5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.科学研究应用
药物化学
5-溴-8-氯-1,2,3,4-四氢喹啉盐酸盐: 是一种在药物化学领域中备受关注的化合物,因为它与四氢异喹啉生物碱结构相似 。这些生物碱以其多种生物活性而闻名,包括对各种感染性病原体和神经退行性疾病的潜在治疗作用。 该化合物可以作为开发具有强效生物活性的新型类似物的支架,特别是在合成将已知药效团与四氢喹啉结构相结合的新型杂合分子方面,以提高疗效或降低毒性 。
药理学
在药理学中,可以探索该化合物的衍生物的药代动力学性质及其与生物系统的相互作用。 该化合物卤代的特性表明它可能与各种酶和受体相互作用,这可能导致对受体-配体相互作用的新见解以及新型药物的开发 。
生物化学研究
生物化学家可以使用5-溴-8-氯-1,2,3,4-四氢喹啉盐酸盐来研究酶的抑制或激活。 它的结构可以模拟酶的底物或抑制剂,为理解酶机制或在药物发现项目中筛选提供工具 。
化学研究
在化学研究中,该化合物可以用作合成更复杂分子的构建块。它与亲核试剂和亲电试剂的反应性使其成为有机合成的通用中间体。 研究人员可以对其结构进行修饰,以生成具有不同性质的各种衍生物,以便进一步研究 。
材料科学
该化合物在材料科学中的潜在应用源于它作为合成具有特定电子性质的有机化合物的先驱体的能力。 它可用于开发有机半导体或作为配体用于创建具有独特光学或磁学性质的配位配合物 。
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .
作用机制
are a class of organic compounds that are derivatives of the heterocyclic compound quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds. The presence of the nitrogen atom in the quinoline ring can allow these compounds to act as bases and to form salts with acids, which can influence their physical and chemical properties .
In terms of mode of action , tetrahydroquinolines can undergo various chemical reactions, such as free radical bromination and nucleophilic substitution . These reactions can result in changes to the structure of the compound, which can potentially alter its biological activity.
The biochemical pathways affected by tetrahydroquinolines would depend on their specific chemical structure and the functional groups present. For example, some tetrahydroquinolines are known to inhibit certain enzymes, which can affect various biochemical pathways .
The pharmacokinetics of tetrahydroquinolines, including their absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized by the body can all influence its pharmacokinetics .
The result of action of a tetrahydroquinoline would depend on its specific targets and mode of action. For example, if a tetrahydroquinoline inhibits a particular enzyme, the result of its action could be a decrease in the production of certain biochemicals in the body .
The action environment can also influence the action of tetrahydroquinolines. Factors such as pH, temperature, and the presence of other chemicals can all affect the stability and efficacy of these compounds .
生化分析
Biochemical Properties
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride can induce apoptosis by activating specific signaling pathways . Additionally, it can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . This inhibition can result in altered cellular responses and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In in vitro studies, it has been observed that 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride remains stable under standard laboratory conditions for extended periods . In in vivo studies, its long-term effects on cellular function can vary, with some studies reporting sustained biological activity over several weeks.
Dosage Effects in Animal Models
The effects of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of 5-Bromo-8-chloro-1,2,3,4-tetrahydroquinoline hydrochloride is critical for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action within the cell.
属性
IUPAC Name |
5-bromo-8-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPHNLBRQTAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)




![2-Amino-3-(2-methoxy-2-oxoethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3-ium bromide](/img/structure/B1448310.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)


![1-[4-(Dihydroxyboranyl)-3-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B1448318.png)
